(2-Chloro-5-fluoro-3-methoxyphenyl)boronic acid
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Overview
Description
(2-Chloro-5-fluoro-3-methoxyphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, fluorine, and methoxy groups. It is widely used as a reagent in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-fluoro-3-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-chloro-5-fluoro-3-methoxyphenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5-fluoro-3-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents are used.
Reduction: Sodium borohydride or other reducing agents are employed.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.
Oxidation: Phenols.
Reduction: Alcohols.
Scientific Research Applications
(2-Chloro-5-fluoro-3-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: It serves as a building block for the synthesis of biologically active compounds and pharmaceuticals.
Medicine: The compound is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2-Chloro-5-fluoro-3-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-methoxyphenylboronic acid
- 2-Fluoro-5-methoxyphenylboronic acid
- 3-Methoxyphenylboronic acid
Uniqueness
(2-Chloro-5-fluoro-3-methoxyphenyl)boronic acid is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The methoxy group also adds to its versatility in various synthetic applications .
Properties
Molecular Formula |
C7H7BClFO3 |
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Molecular Weight |
204.39 g/mol |
IUPAC Name |
(2-chloro-5-fluoro-3-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C7H7BClFO3/c1-13-6-3-4(10)2-5(7(6)9)8(11)12/h2-3,11-12H,1H3 |
InChI Key |
AGRSPKZUOZRGQY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1Cl)OC)F)(O)O |
Origin of Product |
United States |
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